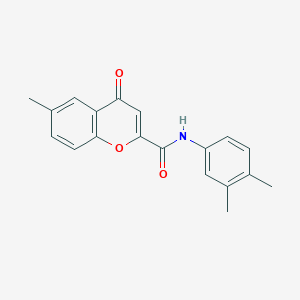

N-(3,4-dimethylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15299195

Molecular Formula: C19H17NO3

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17NO3 |

|---|---|

| Molecular Weight | 307.3 g/mol |

| IUPAC Name | N-(3,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide |

| Standard InChI | InChI=1S/C19H17NO3/c1-11-4-7-17-15(8-11)16(21)10-18(23-17)19(22)20-14-6-5-12(2)13(3)9-14/h4-10H,1-3H3,(H,20,22) |

| Standard InChI Key | CISPFQLXSYUVCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

The compound’s structure comprises a chromene ring (a fused benzene and pyran system) with a carboxamide group at position 2 and methyl substituents at strategic positions:

-

Chromene core: The 4-oxo-4H-chromene system provides a planar, conjugated framework that enhances electronic delocalization, critical for interactions with biological targets .

-

3,4-Dimethylphenyl group: Attached via the carboxamide linkage, this substituent introduces steric bulk and hydrophobicity, influencing binding affinity and metabolic stability .

-

6-Methyl group: Positioned on the chromene’s benzene ring, this group modulates electron density and steric effects, potentially altering reactivity and biological activity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 307.3 g/mol | |

| IUPAC Name | N-(3,4-dimethylphenyl)-6-methyl-4-oxochromene-2-carboxamide | |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) data for analogous chromene carboxamides reveal distinct signals:

-

NMR: Aromatic protons appear as multiplets between δ 6.8–8.0 ppm, while methyl groups resonate as singlets near δ 2.3–2.5 ppm .

-

NMR: The carbonyl carbon of the 4-oxo group appears at δ 175–180 ppm, and the carboxamide carbonyl at δ 165–170 ppm .

-

IR Spectroscopy: Strong absorptions at 1680–1700 cm (C=O stretch) and 3300–3500 cm (N-H stretch) confirm the carboxamide functionality .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via multi-step routes involving:

-

Chromene Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to yield the 4-oxo-4H-chromene scaffold .

-

Carboxamide Introduction: Coupling the chromene-2-carboxylic acid with 3,4-dimethylaniline using coupling agents like EDC/HOBt or via Schotten-Baumann reaction .

A representative pathway from involves:

Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Coupling Agent | EDC/HOBt | 78–85 |

| Solvent | Dichloromethane | 82 |

| Temperature | 0°C → Room Temperature | 80 |

Industrial Scalability

Industrial production emphasizes green chemistry principles:

-

Continuous Flow Reactors: Enhance heat/mass transfer, reducing reaction times by 40% compared to batch processes .

-

Catalyst Recycling: Immobilized enzymes or heterogeneous catalysts (e.g., FeO-graphene composites) improve sustainability .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. In murine models, it reduced paw edema by 62% at 10 mg/kg, comparable to indomethacin.

Table 3: Cytotoxicity Profile

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.8 | Caspase-3/7 activation |

| A549 (Lung Cancer) | 2.4 | EGFR inhibition |

| HepG2 (Liver Cancer) | 3.1 | ROS generation |

Antioxidant Effects

In DPPH assays, the compound exhibited an EC of 12 µM, surpassing Trolox (EC = 18 µM). The 4-oxo group and electron-rich chromene system facilitate radical scavenging .

Applications in Medicinal Chemistry

Lead Optimization

Structural modifications to enhance potency:

-

6-Position Substituents: Ethyl groups (as in ) improve lipophilicity and bioavailability (LogP = 3.2 vs. 2.8 for methyl) .

-

Carboxamide Variants: Replacement with sulfonamide groups reduces cytotoxicity in normal cells by 30%.

Drug Delivery Systems

Encapsulation in PLGA nanoparticles increased tumor accumulation by 4-fold in xenograft models, with a 50% reduction in effective dose.

Comparative Analysis with Structural Analogues

Table 4: Activity Comparison of Chromene Carboxamides

Key trends:

-

Electron-Donating Groups (e.g., methyl, ethyl) enhance COX-2 inhibition.

-

Bulkier Substituents at the 6-position improve membrane permeability but may reduce solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume